N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide
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Overview
Description
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is an organic compound characterized by the presence of a hydroxyoxolane ring and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Hydroxyoxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Amidation Reaction: The hydroxyoxolane intermediate is then reacted with 2-methylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminium hydride).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth, through its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide: Similar in structure but contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
N-(4-Hydroxyoxolan-3-yl)-2-ethylpropanamide: Similar but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyoxolane ring and methylpropanamide group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
ZZEMWAOJNGCRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1COCC1O |
Origin of Product |
United States |
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